![molecular formula C17H22N4O3 B2878930 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034434-65-4](/img/structure/B2878930.png)
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
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Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in the field of organic and medicinal chemistry often explores the synthesis of novel compounds with potential therapeutic applications. For instance, studies have reported on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents. These compounds exhibit significant activity against cyclooxygenase enzymes, suggesting potential for the development of new anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).
Biological Evaluation and Pharmacological Potential
The evaluation of novel compounds for their biological activities is a critical step in drug discovery. Research has shown that certain pyrazolopyrimidine derivatives possess anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of nitrogen-containing heterocycles in treating cancer and inflammatory diseases (A. Rahmouni et al., 2016). Another study focused on the synthesis of polyamides containing uracil and adenine, demonstrating the application of these compounds in creating polymers with potential biological relevance (M. Hattori & M. Kinoshita, 1979).
Antioxidant and Neuroprotective Properties
Compounds with antioxidant properties play a crucial role in protecting cells from oxidative stress-related damage, which is implicated in various age-related diseases. A study by Hongxiao Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, showing potential in the treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their protective effects against cell viability decrease and glutathione levels induced by oxidative stress (Hongxiao Jin et al., 2010).
Molecular Docking and Structure-Activity Relationships
The design of compounds with specific biological targets involves understanding their molecular interactions. Aryl piperazine and pyrrolidine derivatives were synthesized and evaluated for antimalarial activity, with certain structural features identified as crucial for efficacy against Plasmodium falciparum. This research underscores the importance of structural optimization in developing effective antimalarial agents (A. Mendoza et al., 2011).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)6-7-16(22)21-10-3-5-14(11-21)23-17-18-8-4-9-19-17/h4,8-9,14H,3,5-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAWTQZPABUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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